N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride

Description

Chemical Identity and Nomenclature

This compound is a well-defined chemical entity with established molecular characteristics and systematic nomenclature. The compound possesses the Chemical Abstracts Service registry number 1375471-72-9, which serves as its unique identifier in chemical databases worldwide. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as this compound.

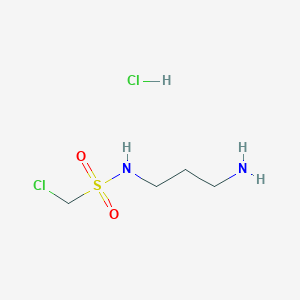

The molecular formula C4H12Cl2N2O2S accurately represents the atomic composition of this sulfonamide derivative. With a molecular weight of 223.12 grams per mole, the compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics compared to the free base form. The Simplified Molecular Input Line Entry System representation, expressed as NCCCNS(=O)(=O)CCl.Cl, provides a linear notation that captures the complete structural information including the hydrochloride salt formation.

The structural architecture of this compound incorporates several key functional groups that contribute to its chemical reactivity and synthetic utility. The central sulfonamide moiety contains a sulfur atom bonded to two oxygen atoms in a sulfonyl group, which is characteristic of the broader sulfonamide class of compounds. The chloromethyl substituent attached to the sulfur provides an electrophilic center that can participate in nucleophilic substitution reactions, while the aminopropyl chain offers a nucleophilic amine functionality for further derivatization.

Properties

IUPAC Name |

N-(3-aminopropyl)-1-chloromethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClN2O2S.ClH/c5-4-10(8,9)7-3-1-2-6;/h7H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJIHKLABSSCDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNS(=O)(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride typically involves the reaction of 3-aminopropylamine with chloromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloromethanesulfonamide group can be substituted by other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, altering the compound’s chemical properties.

Condensation Reactions: The compound can undergo condensation reactions with other molecules, forming larger and more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively. These reactions are conducted under controlled temperatures and pH conditions.

Condensation Reactions: Reagents like carbodiimides or acid chlorides are used in condensation reactions, often in the presence of catalysts to enhance reaction efficiency.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and larger molecular structures resulting from condensation reactions.

Scientific Research Applications

Pharmaceutical Applications

-

Antibacterial Agents Development

N-(3-aminopropyl)-1-chloromethanesulfonamide serves as a building block for synthesizing new antibacterial agents. Its structural properties allow for modifications that can enhance biological activity, making it a candidate for developing derivatives with improved efficacy against resistant bacterial strains. -

Drug Delivery Systems

This compound has been investigated for its role in drug delivery systems, particularly as a carrier for organic macromolecules. Its ability to form stable complexes with drugs can enhance the bioavailability and therapeutic effects of various medications . -

Biochemical Research

Interaction studies involving this compound are crucial for understanding its pharmacological profile. Such studies can reveal insights into its mechanisms of action, potential side effects, and optimal dosing strategies, thereby facilitating its application in clinical settings.

Chemical Research Applications

-

Synthesis of New Compounds

The compound is utilized in organic synthesis as a precursor for various chemical reactions. Its chloromethyl group allows for nucleophilic substitution reactions, which can lead to the formation of more complex molecules. -

Polymer Chemistry

Due to its amine functionality, N-(3-aminopropyl)-1-chloromethanesulfonamide can be incorporated into polymer matrices. This application is particularly relevant in developing hydrogels for biomedical applications, such as tissue engineering and drug delivery systems .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of derivatives synthesized from N-(3-aminopropyl)-1-chloromethanesulfonamide against various bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial activity compared to the parent compound.

Case Study 2: Drug Delivery Efficiency

Research focused on the use of N-(3-aminopropyl)-1-chloromethanesulfonamide as a drug carrier demonstrated improved drug release profiles and cellular uptake in vitro. These findings suggest its potential utility in targeted drug delivery systems.

Comparative Analysis with Other Sulfonamides

| Compound Name | Structure Features | Applications |

|---|---|---|

| Sulfanilamide | First sulfonamide antibiotic | Antibiotic therapy |

| Sulfamethoxazole | Contains methoxazole moiety | Widely used antibiotic |

| Acetazolamide | Carbonic anhydrase inhibitor | Treatment of glaucoma |

| Dapsone | Contains phenyl ring | Used for leprosy treatment |

| N-(3-aminopropyl)-1-chloromethanesulfonamide | Unique three-carbon chain with chloromethyl group | Antibacterial agent development |

N-(3-aminopropyl)-1-chloromethanesulfonamide's distinct structure may provide unique reactivity and biological properties compared to other sulfonamides, making it valuable in pharmaceutical and chemical research.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride involves its interaction with various molecular targets. The amino group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their activity. The chloromethanesulfonamide group can participate in substitution reactions, introducing new functional groups into the target molecules. These interactions can affect molecular pathways and biological processes, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

(a) N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride (CAS 210049-20-0)

- Molecular Formula : C₁₃H₁₆Cl₂N₂O₂S

- Molecular Weight : 335.25 g/mol

- Key Features : Incorporates a naphthalene ring, enhancing aromatic interactions and rigidity compared to the methanesulfonamide group in the target compound.

- Applications : Used in organic synthesis and enzyme modulation due to its sulfonamide moiety .

- Solubility: Slightly soluble in methanol and DMSO, similar to other sulfonamides .

(b) N-(4-Methylphenyl)sulfonylacetamide (CAS 1888-33-1)

- Molecular Formula: C₉H₁₁NO₃S

- Molecular Weight : 213.25 g/mol

- Key Differences: Lacks the aminopropyl chain, limiting its utility in polyamine-based polymer synthesis .

Chlorinated Amine Derivatives

(a) 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride (CAS 5407-04-5)

- Molecular Formula : C₅H₁₃Cl₂N

- Molecular Weight : 158.07 g/mol

- Key Features : Contains a tertiary amine and chloropropyl group, making it a precursor for quaternary ammonium compounds.

- Applications : Widely used in pharmaceutical intermediates and surfactant synthesis .

- Comparison : Unlike the target compound, this lacks the sulfonamide group, reducing its ability to participate in sulfonyl-based coupling reactions .

(b) N-(3-Aminopropyl)methacrylamide Hydrochloride (APM)

- Molecular Formula : C₇H₁₅ClN₂O

- Molecular Weight : 178.66 g/mol

- Key Features: Combines a methacrylamide group with an aminopropyl chain, enabling copolymerization with hydrophilic polymers like poly(N-(2-hydroxypropyl)methacrylamide) (HPM).

- Applications : Used in biocompatible polymer synthesis for drug delivery systems .

Polyamine Salts

(a) Spermidine Trihydrochloride (CAS 334-50-9)

Comparative Analysis Table

*Estimated based on structural analogs.

Research Findings and Trends

- Structural Impact on Reactivity : Sulfonamide derivatives like the target compound exhibit enhanced stability in acidic conditions compared to amine-only analogs (e.g., spermidine) due to the sulfonyl group’s electron-withdrawing effects .

- Biomedical Applications: Compounds with aminopropyl chains (e.g., APM) are prioritized in polymer chemistry for their biocompatibility, while chlorinated amines (e.g., 3-chloro-N,N-dimethylpropan-1-amine HCl) are favored in small-molecule drug synthesis .

- Limitations : The target compound’s methanesulfonamide group may reduce solubility in aqueous media compared to naphthalenesulfonamide derivatives .

Biological Activity

N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride is a compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound has a molecular formula of C₄H₁₃ClN₂O₂S and a molecular weight of approximately 182.69 g/mol. The compound is characterized by its sulfonamide group, which is known for its broad spectrum of biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been shown to possess activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 4–16 µg/mL against resistant strains, indicating their potential as antibacterial agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| N-(3-aminopropyl)-1-chloromethanesulfonamide | 4–16 | Broad-spectrum antibacterial |

Anticancer Activity

Studies suggest that this compound may have anticancer properties. Similar compounds have been investigated for their ability to inhibit cell proliferation in various cancer cell lines. For example, certain sulfonamide derivatives have demonstrated cytotoxic effects on A549 lung cancer cells, with reported growth inhibition percentages reaching up to 85% .

The biological activity of this compound can be attributed to its ability to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The sulfonamide moiety is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby disrupting DNA synthesis in microorganisms .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several sulfonamide derivatives against resistant strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds exhibited varying degrees of inhibition, with some derivatives showing enhanced activity compared to standard antibiotics like ciprofloxacin .

Study 2: Anticancer Properties

In another investigation, a series of sulfonamide derivatives were tested for their anticancer properties against different cancer cell lines. This compound was included in the screening process, revealing promising results in terms of cytotoxicity and growth inhibition across multiple cancer types .

Safety and Toxicology

Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies indicate that at high doses (300 mg/kg), adverse effects such as respiratory distress and organ discoloration were observed in animal models. However, lower doses showed no significant toxicity .

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride?

- Methodological Answer: Purity can be assessed via HPLC with a minimum threshold of 98% area under the curve, as demonstrated for structurally similar hydrochlorides like N-(3-aminopropyl)methacrylamide hydrochloride (APMA) . Structural confirmation requires ¹H/¹³C NMR spectroscopy to verify amine and sulfonamide functional groups, with comparisons to reference spectra . Non-aqueous titration is recommended for quantifying primary amine content, ensuring stoichiometric accuracy in downstream reactions .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer: Adhere to GHS Category 1B skin corrosion/irritation guidelines: use nitrile gloves, lab coats, and eye protection. Store at 2–8°C in airtight containers to prevent degradation . In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for emergency procedures .

Q. How can researchers optimize the synthesis of this compound to achieve high yields?

- Methodological Answer: Use carbodiimide-based coupling agents (e.g., EDC.HCl) to activate the sulfonamide group for nucleophilic substitution with 3-aminopropylamine. Purify via recrystallization in ethanol/water mixtures to remove unreacted precursors, as validated for APMA derivatives . Monitor reaction progress by TLC (silica gel, ethyl acetate/methanol 4:1) .

Advanced Research Questions

Q. How can controlled radical polymerization (CRP) techniques be applied to functionalize this compound for polymer-drug conjugates?

- Methodological Answer: Employ RAFT polymerization using "clickable" chain transfer agents (CTAs) to graft the compound onto methacrylamide backbones. Optimize initiator-to-CTA ratios (e.g., 1:5) to control molecular weight distribution (Đ < 1.3), as shown for APMA-based copolymers . Post-polymerization, confirm conjugation efficiency via MALDI-TOF MS .

Q. What strategies resolve discrepancies in reported reactivity of the primary amine group under acidic vs. neutral conditions?

- Methodological Answer: Perform pH-dependent kinetic studies using UV-Vis spectroscopy to track amine protonation states. Cross-validate with X-ray crystallography to elucidate structural changes. For example, APMA derivatives show reduced nucleophilicity at pH < 6 due to amine protonation, requiring buffer optimization (e.g., PBS pH 7.4) for bioconjugation .

Q. How can this compound be integrated into stimuli-responsive hydrogels for targeted drug delivery?

- Methodological Answer: Synthesize pH-sensitive hydrogels by copolymerizing with methacrylic acid (MAA) via free-radical initiation. The primary amine enables Schiff base formation with oxidized polysaccharides (e.g., alginate), creating degradable networks. Characterize swelling ratios (500–700%) and drug release profiles (e.g., 80% over 72 hrs) using LC-MS .

Q. What computational methods support the design of derivatives with enhanced binding affinity for therapeutic targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.